C2-Bis-phosphoramidic acid diethyl ester

Description

Properties

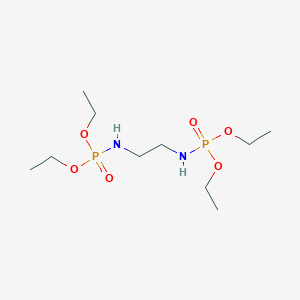

IUPAC Name |

N,N'-bis(diethoxyphosphoryl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-10H2,1-4H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGADUQWRPABXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of C2-Bis-phosphoramidic acid diethyl ester

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synthesis, characterization, and potential application of C2-Bis-phosphoramidic acid diethyl ester, a bifunctional molecule of interest in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (CAS: 34008-16-7), systematically named N,N'-(ethane-1,2-diyl)bis(P,P-diethylphosphoramidic acid), is an organophosphorus compound featuring two diethyl phosphoramidate moieties connected by a two-carbon (C2) ethylene bridge. Its structure provides two reactive sites, making it a valuable building block in synthetic chemistry.

Recently, molecules of this class have gained significant attention as linkers in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The phosphoramidate groups and the C2 spacer in this molecule offer specific stereochemical and physicochemical properties that can be exploited in linker design.

This guide details a plausible synthetic route for this compound, outlines comprehensive characterization protocols, and visualizes its role in the broader context of drug development.

Synthesis

The synthesis of this compound can be achieved through a direct nucleophilic substitution reaction. The proposed method involves the reaction of ethylenediamine with two equivalents of diethyl phosphoryl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Key Reagents:

-

Diethyl phosphoryl chloride [(EtO)₂P(O)Cl]

-

Ethylenediamine [H₂N-CH₂-CH₂-NH₂]

-

Triethylamine (Et₃N) or a similar non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) as the solvent

The workflow for this synthesis is depicted in the diagram below.

References

A Technical Guide to C2-Bis-phosphoramidic acid diethyl ester: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C2-Bis-phosphoramidic acid diethyl ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and illustrates its role in the broader context of targeted protein degradation.

Core Properties of this compound

This compound is an alkyl chain-derived PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that utilize the cell's own protein disposal machinery to eliminate specific target proteins.[3][] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The fundamental properties of this compound are summarized below:

| Property | Value | Reference |

| Molecular Formula | C10H26N2O6P2 | [1] |

| Molecular Weight | 332.27 | [1] |

| Synonyms | C-2-Bis-phosphoramidic acid diethyl ester, Tetraethyl N,N'-(ethane-1,2-diyl)bis(phosphoramidate) | |

| Primary Application | PROTAC Linker | [1][2] |

Role in Targeted Protein Degradation

This compound serves as a linker to connect a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.

The logical workflow of PROTAC-mediated protein degradation is illustrated in the following diagram:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphoramidate, also known as diethyl amidophosphate, is an organophosphorus compound with the chemical formula C₄H₁₂NO₃P. It belongs to the class of phosphoramidates, which are structurally analogous to phosphates but with one of the hydroxyl groups replaced by an amino or substituted amino group. This structural modification imparts unique chemical and physical properties that make diethyl phosphoramidate and its derivatives valuable in various scientific and industrial applications, including organic synthesis, medicinal chemistry, and as agricultural chemicals.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of diethyl phosphoramidate, detailed experimental protocols for its synthesis and characterization, and insights into its biological activities.

Physical Properties

Diethyl phosphoramidate is typically a white to light yellow crystalline powder or a colorless to pale yellow liquid with a faint odor.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂NO₃P | [3] |

| Molecular Weight | 153.12 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or colorless to pale yellow liquid | [1][2] |

| Melting Point | 51-53 °C | [4] |

| Boiling Point | 140 °C at 3 mmHg | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; limited solubility in water.[1][2] Quantitative data not readily available in the searched literature. | [1][2] |

| pKa | Specific experimental pKa value for diethyl phosphoramidate is not readily available in the searched literature. The pKa of organophosphorus compounds can be determined experimentally via methods like potentiometric titration or NMR titration.[5][6][7][8] | |

| Crystal Structure | No specific X-ray crystallography data for diethyl phosphoramidate was found in the searched literature. However, studies on related phosphoramidates show that their crystal structures are often stabilized by N—H···O hydrogen bonds, forming dimers or polymeric chains.[2][9][10][11] | [2][9][10][11] |

Chemical Properties and Reactivity

The chemical behavior of diethyl phosphoramidate is dictated by the presence of the phosphoramidate functional group, which contains a phosphorus-nitrogen (P-N) bond and a phosphoryl (P=O) group.

Hydrolysis

Diethyl phosphoramidate can undergo hydrolysis, breaking the P-N bond to yield diethyl phosphate and ammonia.[1][2] The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data for the hydrolysis of diethyl phosphoramidate is not extensively detailed in the searched literature, studies on similar phosphoramidates indicate that the hydrolysis can be catalyzed by both acid and enzymes.[8][12][13][14][15]

Reactivity with Nucleophiles and Electrophiles

The phosphorus atom in diethyl phosphoramidate is electrophilic and can react with nucleophiles. For instance, it is known to react with Grignard reagents. The reaction of ethyl-[N-(diethoxyphosphoryl)]formimidate, a derivative of diethyl phosphoramidate, with Grignard reagents leads to the formation of N-alkylated phosphoramidates.[9] This reactivity highlights its utility in the synthesis of more complex organophosphorus compounds.

Thermal Properties

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of diethyl phosphoramidate.

| Spectroscopy | Key Features | Reference(s) |

| ³¹P NMR (in CDCl₃) | A single peak is expected. The chemical shift for diethyl phosphoramidate in CDCl₃ has been reported in the literature, though the exact value can vary slightly depending on the reference and experimental conditions.[20][21][22] | [20][21][22] |

| ¹H NMR | The spectrum will show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and a signal for the amino protons. | |

| ¹³C NMR | Signals corresponding to the two carbon atoms of the ethoxy groups are expected. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the P=O, P-O-C, and N-H bonds would be present. | |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 153.12 g/mol would be observed. |

Experimental Protocols

Synthesis of Diethyl Phosphoramidate

Several methods can be employed for the synthesis of diethyl phosphoramidate. A common approach involves the reaction of a diethyl phosphite with an amine in the presence of a coupling agent or via an oxidative coupling reaction.[1][19][23] Another route utilizes phosphorus oxychloride as the starting material.[24]

Protocol: Synthesis via Copper-Catalyzed Aerobic Oxidative Coupling

This protocol is adapted from a general procedure for phosphoramidate synthesis.[1]

-

Materials: Diethylamine, diethyl phosphite, copper(I) iodide (CuI), acetonitrile (MeCN), chloroform (CHCl₃), 2M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄), silica gel.

-

Procedure:

-

To a stirring suspension of CuI (e.g., 0.20 mmol) in MeCN (e.g., 2 mL), add diethyl phosphite (e.g., 1.00 mmol) and diethylamine (e.g., 2.00 mmol).

-

Stir the mixture at 55 °C for 4-18 hours.

-

After cooling to room temperature, dilute the mixture with CHCl₃ (e.g., 50 mL).

-

Wash the organic layer with 2M HCl (e.g., 30 mL) and then with saturated NaHCO₃ (e.g., 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain diethyl phosphoramidate.

-

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of diethyl phosphoramidate.

Determination of pKa

The pKa of diethyl phosphoramidate can be determined using potentiometric or spectrophotometric titration.[7][8]

Protocol: Potentiometric Titration [7][8]

-

Materials: Diethyl phosphoramidate, standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH), pH meter, burette, stirrer.

-

Procedure:

-

Prepare a solution of diethyl phosphoramidate of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Calibrate the pH meter using standard buffer solutions.

-

Titrate the solution with the standardized acid or base, recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Cholinesterase Inhibition Assay

The inhibitory effect of diethyl phosphoramidate on cholinesterase activity can be assessed using a colorimetric assay, such as the Ellman's method.[3][15][25][26]

Protocol: Ellman's Method (Adapted) [3][15][25][26]

-

Materials: Acetylcholinesterase (AChE) solution, acetylthiocholine iodide (ATCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), diethyl phosphoramidate solution of varying concentrations, microplate reader.

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, AChE solution, and different concentrations of the diethyl phosphoramidate solution.

-

Pre-incubate the mixture for a specific time to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Biological Activity and Signaling Pathway

Diethyl phosphoramidate is known to exhibit biological activity, most notably as an inhibitor of cholinesterase.[12][23] Cholinesterases, such as acetylcholinesterase (AChE), are enzymes that break down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[10][17][27] This mechanism is the basis for the toxicity of many organophosphorus compounds.

Acetylcholinesterase Signaling Pathway and Inhibition

The normal function of a cholinergic synapse involves the release of acetylcholine from the presynaptic neuron, which then binds to receptors on the postsynaptic neuron, propagating the nerve signal. Acetylcholinesterase rapidly hydrolyzes acetylcholine to terminate the signal. Diethyl phosphoramidate, as an organophosphorus compound, can irreversibly inhibit acetylcholinesterase by phosphorylating the serine residue in the active site of the enzyme.

Caption: Acetylcholinesterase signaling and its inhibition.

Conclusion

Diethyl phosphoramidate is a compound with a rich chemistry and important biological activity. This guide has provided a detailed overview of its physical and chemical properties, along with experimental protocols for its synthesis and characterization. The data presented in a structured format allows for easy comparison and reference for researchers and professionals in the field. The visualization of the acetylcholinesterase signaling pathway and its inhibition by diethyl phosphoramidate provides a clear understanding of its mechanism of action. While some specific quantitative data for diethyl phosphoramidate remains to be experimentally determined and published, this guide serves as a comprehensive resource based on the current available literature. Further research into the specific quantitative properties and biological applications of diethyl phosphoramidate will undoubtedly continue to expand its utility in science and technology.

References

- 1. CAS 1068-21-9: Diethyl phosphoramidate | CymitQuimica [cymitquimica.com]

- 2. Structural diversity in phosphoramidate’s chemistry: Syntheses, spectroscopic and X-ray crystallography studies-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. Crystallographic structural analysis of phosphoramidates as inhibitors and transition-state analogs of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. mdpi.com [mdpi.com]

- 15. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

- 19. particletechlabs.com [particletechlabs.com]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations [ouci.dntb.gov.ua]

- 23. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 31P [nmr.chem.ucsb.edu]

The Unseen Architect: A Technical Guide to C2-Bis-phosphoramidic acid diethyl ester in Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis-Targeting Chimera (PROTAC) is as critical as the selection of the target ligand and the E3 ligase recruiter. This technical guide delves into the specifics of a key linker component, C2-Bis-phosphoramidic acid diethyl ester, providing an in-depth resource for researchers aiming to harness its potential in the development of novel therapeutics.

Core Compound Specifications

This compound (CAS No. 34008-16-7) is an alkyl chain-derived PROTAC linker. Its phosphoramidic acid diethyl ester moieties provide key chemical handles for the covalent attachment of a target protein ligand and an E3 ligase ligand. Several key suppliers offer this compound for research purposes, each with specific quality attributes. A summary of these specifications is provided below for easy comparison.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage |

| TargetMol | TM-T14851 | ≥98% | C₁₀H₂₆N₂O₆P₂ | 332.27 | Solid | Powder: -20°C (3 years)In solvent: -80°C (1 year) |

| MedChemExpress | HY-141323 | >98% | C₁₀H₂₆N₂O₆P₂ | 332.27 | Solid | Please store the product under the recommended conditions in the Certificate of Analysis. |

| CymitQuimica | (Varies) | ≥98% | C₁₀H₂₆N₂O₆P₂ | 332.27 | Solid | Inquire for details |

The Role in PROTAC Synthesis: A Generalized Experimental Protocol

The synthesis of a PROTAC is a multi-step process that involves the strategic linking of a target-specific ligand and an E3 ligase-binding molecule. This compound serves as a foundational element of the linker, providing a flexible yet stable backbone. While specific reaction conditions will vary depending on the chemistry of the ligands, a generalized protocol for incorporating this linker is outlined below.

Objective: To synthesize a PROTAC molecule by sequentially conjugating a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.

Materials:

-

This compound

-

POI ligand with a suitable reactive group (e.g., a primary amine or hydroxyl group)

-

E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) with a suitable reactive group

-

Appropriate solvents (e.g., DMF, DMSO)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Methodology:

-

Activation of the First Ligand: The POI ligand is dissolved in an appropriate anhydrous solvent. A coupling agent and a base are added to activate a carboxylic acid group on the ligand, or to facilitate nucleophilic attack if the ligand presents a different reactive handle.

-

First Coupling Reaction: A solution of this compound in an anhydrous solvent is added dropwise to the activated POI ligand solution. The reaction is stirred at room temperature or under gentle heating until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification of the Intermediate: The resulting mono-conjugated intermediate is purified from the reaction mixture using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

-

Activation of the Second Ligand: The purified intermediate is then reacted with the second ligand (the E3 ligase ligand). Similar to the first step, the E3 ligase ligand may require activation depending on its reactive functional group.

-

Second Coupling Reaction: The activated E3 ligase ligand is added to a solution of the purified intermediate. The reaction conditions (solvent, temperature, and catalysts) are optimized to ensure efficient coupling.

-

Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This generalized workflow is depicted in the following diagram:

Hijacking the Cellular Machinery: The Ubiquitin-Proteasome System

PROTACs function by coopting the cell's own protein disposal system, the ubiquitin-proteasome pathway. The synthesized PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Signaling Pathways Targeted by PROTACs

The specific signaling pathway impacted by a PROTAC is determined by the protein of interest that it is designed to degrade. While this compound is a versatile linker, its application has been explored in the context of degrading key proteins in cancer and inflammatory signaling pathways.

For instance, PROTACs have been successfully designed to target and degrade Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies. By degrading BTK, these PROTACs can effectively shut down this pro-survival signaling cascade.[1][2]

Another significant target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3][4] These pathways are central to the innate immune response and are implicated in various inflammatory diseases and cancers.[3][4] PROTAC-mediated degradation of IRAK4 can disrupt the downstream activation of NF-κB and MAPK signaling, thereby mitigating the inflammatory response.[3][4]

The logical relationship of a PROTAC targeting a kinase within a signaling pathway is illustrated below:

Conclusion

This compound represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on targeted protein degradation. Its chemical properties and versatility as a linker enable the synthesis of potent PROTAC molecules capable of addressing a wide range of therapeutic targets. A thorough understanding of its specifications, incorporation into synthetic workflows, and the biological consequences of the resulting PROTACs is paramount for the successful development of this promising new class of medicines. This guide provides a foundational understanding to aid researchers in their pursuit of novel and effective therapies.

References

- 1. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to C2-Bis-phosphoramidic acid diethyl ester (CAS Number 34008-16-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties, synthesis, handling, and application of C2-Bis-phosphoramidic acid diethyl ester (CAS Number: 34008-16-7). This compound is an alkyl chain-based linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The C2 linker, characterized by its short, flexible nature, plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase, which is a critical step in initiating protein degradation. This document details the physicochemical properties, provides a representative synthesis protocol, outlines safe handling and storage procedures, and discusses its application in the rapidly evolving field of targeted protein degradation.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as solubility and pKa are not widely published.

| Property | Value | Reference |

| CAS Number | 34008-16-7 | N/A |

| Molecular Formula | C₁₀H₂₆N₂O₆P₂ | [1] |

| Molecular Weight | 332.27 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | ≥98% (typical) | [1] |

| InChI Key | NGADUQWRPABXQB-UHFFFAOYSA-N | [1] |

| SMILES | CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | [1] |

Synthesis and Incorporation into PROTACs

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, its structure suggests a synthesis route based on established phosphoramidate chemistry. A plausible synthetic approach involves the reaction of diethyl phosphoramidate with a suitable difunctional C2 electrophile, or a multi-step process involving the sequential reaction of ethylenediamine with a phosphorylating agent like diethyl chlorophosphate.

General Representative Protocol for Phosphoramidate Synthesis:

The following is a generalized protocol for the synthesis of phosphoramidates, which can be adapted for the synthesis of this compound. This typically involves the coupling of a dialkyl H-phosphonate with an amine in the presence of a coupling agent and a base.

-

Chlorination of Dialkyl H-phosphonate: A dialkyl H-phosphonate (e.g., diethyl H-phosphonate) is chlorinated using an agent like trichloroisocyanuric acid to form the corresponding dialkyl chlorophosphate.

-

Reaction with Amine: The resulting dialkyl chlorophosphate is then reacted in situ with the desired amine (in this case, ethylenediamine) in the presence of a non-nucleophilic base such as triethylamine.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to yield the desired phosphoramidate.

Incorporation into PROTACs: A Step-by-Step Protocol

This compound serves as a bifunctional linker, ready for sequential conjugation with a warhead (targeting the protein of interest) and an E3 ligase-recruiting ligand. The synthesis of a PROTAC using such a linker is a modular process.

Experimental Protocol for PROTAC Assembly:

-

First Ligand Attachment: One of the phosphoramidate nitrogens of the C2 linker is reacted with an appropriately functionalized "warhead" molecule. This is typically achieved via nucleophilic substitution or amide bond formation, depending on the functional groups present on the warhead and the linker.

-

Deprotection (if necessary): If protecting groups are used on the second reactive site of the linker, they are removed at this stage.

-

Second Ligand Attachment: The exposed functional group on the linker-warhead intermediate is then reacted with a functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

-

Final Purification: The resulting PROTAC molecule is purified to a high degree using methods such as preparative HPLC.

-

Characterization: The final product is thoroughly characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Caption: A simplified workflow for the synthesis of a PROTAC molecule using the C2 linker.

Application in Targeted Protein Degradation

The primary application of this compound is as a short, flexible linker in the design of PROTACs. The linker's role is critical, as its length and composition influence the formation and stability of the ternary complex, which in turn dictates the efficiency of protein degradation. Short alkyl chain linkers like the C2 variant are often explored in the initial stages of PROTAC design due to their synthetic accessibility.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).

-

Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Downstream Signaling Consequences

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, if the target protein is a kinase involved in a pro-survival pathway like the PI3K/AKT/mTOR pathway, its degradation will lead to the downregulation of this pathway, potentially inducing apoptosis in cancer cells. The ability of PROTACs to eliminate the entire protein, including its non-catalytic scaffolding functions, can lead to more profound and sustained biological effects compared to traditional small-molecule inhibitors that only block the protein's enzymatic activity.

Caption: A conceptual diagram of the downstream signaling impact of degrading an upstream kinase.

Handling and Safety

As with any chemical reagent, this compound should be handled with care in a laboratory setting. The following are general safety and handling recommendations. For detailed information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

| Section | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. Specific storage temperatures may be recommended by the supplier (e.g., -20°C for long-term storage). |

| First Aid (General) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if any symptoms persist. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the SDS for complete and accurate safety information.

References

Potential Biological Activities of Phosphoramidic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidic acid esters, a class of organophosphate compounds, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds are characterized by a central phosphorus atom bonded to an amino group, an ester linkage, and other variable substituents. This unique structural arrangement imparts favorable physicochemical properties, enabling them to interact with various biological targets and serve as versatile scaffolds in drug design. A particularly successful application of this chemistry is the ProTide (prodrug nucleotide) technology, which utilizes phosphoramidates to deliver nucleoside monophosphates into cells, thereby overcoming limitations associated with traditional nucleoside analogues. This technical guide provides an in-depth overview of the anticancer, antiviral, antibacterial, and enzyme inhibitory activities of phosphoramidic acid esters, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Biological Activities

Phosphoramidic acid esters have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. Their ability to act as prodrugs, effectively delivering active metabolites to target cells, is a key contributor to their efficacy.

Anticancer Activity

Phosphoramidic acid esters, particularly those developed as ProTides of nucleoside analogues, have shown significant potential as anticancer agents. By delivering the active monophosphate form of the nucleoside directly into cancer cells, they can bypass resistance mechanisms such as deficient nucleoside kinase activity. The intracellularly released nucleotide can then be further phosphorylated to the active triphosphate, which can inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.

Table 1: Anticancer Activity of Selected Phosphoramidic Acid Esters (IC50 Values)

| Compound/Parent Drug | Cancer Cell Line | IC50 (µM) | Reference |

| FUDR ProTide (Compound 1) | L1210 | 0.003 | [1] |

| FUDR ProTide (Compound 2) | L1210 | 0.0005 | [1] |

| Gemcitabine ProTide (NUC-1031) | Multiple Tumor Cell Lines | Potent (Specific values not provided in abstract) | [2] |

| Betulonic Acid Amide (EB171) | MCF-7 | Significant (Specific values not provided in abstract) | [3] |

| Betulonic Acid Amide (EB171) | A-375 | Significant (Specific values not provided in abstract) | [3] |

| Betulonic Acid Amide (EB171) | COLO 829 | Significant (Specific values not provided in abstract) | [3] |

| Phosphoramidate Mustard (TH-302) | H460 (Hypoxia) | Highly Potent (Up to 400-fold more than aerobic) | [4] |

Antiviral Activity

The ProTide approach has revolutionized the development of antiviral therapies. Phosphoramidate prodrugs of nucleoside analogues are designed to efficiently deliver the monophosphate into virus-infected cells.[1][5] This strategy circumvents the often inefficient initial phosphorylation step catalyzed by viral or cellular kinases, a common mechanism of drug resistance.[1][5] Once inside the cell, the ProTide is metabolized to release the nucleoside monophosphate, which is subsequently converted to the active triphosphate. This active form can then inhibit viral polymerases, leading to chain termination of the growing viral DNA or RNA strand and halting viral replication.

Table 2: Antiviral Activity of Selected Phosphoramidic Acid Esters (IC50/EC50 Values)

| Compound/Parent Drug | Virus | Cell Line | IC50/EC50 (µM) | Reference |

| Acyclovir Phosphoromonomorpholidate (7) | Pseudo-HIV-1 | - | 50 | |

| Acyclovir Phosphoromonomorpholidate (7) | HSV-1 (Wild-type) | - | 9.7 | |

| Acyclovir Phosphoromonomorpholidate (7) | HSV-1 (Acyclovir-resistant) | - | 25 | |

| Remdesivir (GS-5734) | RSV | - | 0.53 | |

| Remdesivir (GS-5734) | Multiple RNA viruses | Multiple human lung and non-lung cells | < 0.150 |

Antibacterial Activity

Phosphoramidic acid esters have also been investigated for their antibacterial properties. Their mechanism of action can vary, but some have been shown to inhibit essential bacterial enzymes, while others may disrupt the integrity of the bacterial cell wall. The development of phosphoramidate-based compounds as antibacterial agents is an active area of research, with the potential to address the growing challenge of antibiotic resistance.

Table 3: Antibacterial Activity of Selected Phosphoramidic Acid Esters (MIC Values)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Phosphonated CF3-β-lactams | Staphylococcus aureus | - | |

| Phosphonated CF3-β-lactams | MRSA | - | |

| Phosphonated CF3-β-lactams | Neisseria gonorrheae | - | |

| Phosphonated CF3-β-lactams | Escherichia coli | - | |

| Coumarin α-aminophosphonates | S. aureus (ATCC 23235) | ~0.52 µM | |

| Coumarin α-aminophosphonates | A. baumannii (ATCC 17978) | 2-8.3 µM | |

| Coumarin α-aminophosphonates | P. aeruginosa (ATCC 15442) | 2-8.3 µM | |

| Coumarin α-aminophosphonates | Enterobacter cloacae (ATCC 49141) | 2-8.3 µM |

Enzyme Inhibition

The structural diversity of phosphoramidic acid esters allows them to be designed as potent and selective inhibitors of various enzymes. By mimicking the transition state of an enzymatic reaction or by binding to the active site, these compounds can effectively block the enzyme's function. This has led to their investigation as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases, and urease, an important target in agriculture and for the treatment of infections by urease-producing bacteria.

Table 4: Enzyme Inhibitory Activity of Selected Phosphoramidic Acid Esters (IC50/Ki Values)

| Compound | Enzyme | IC50 | Ki | Reference |

| Phosphoramidon | Thermolysin | 33 nM | 28 nM | [1] |

| Phosphoramidon | Neutral Endopeptidase (NEP) | - | - | [1] |

| Phosphoramidon | Endothelin-Converting Enzyme (ECE) | - | - | [1] |

| N-(n-butyl)phosphorictriamide (NBPTO) | Urease | 2.1 nM | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of phosphoramidic acid esters.

Synthesis of a Representative Phosphoramidic Acid Ester (ProTide)

This protocol describes a general method for the synthesis of a nucleoside phosphoramidate prodrug.

Materials:

-

Nucleoside (e.g., 2'-deoxyuridine)

-

Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

-

Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the Phosphoramidochloridate Intermediate:

-

Dissolve the amino acid ester hydrochloride in anhydrous DCM.

-

Add triethylamine to the solution and stir at room temperature for 30 minutes.

-

In a separate flask, dissolve the aryl phosphorodichloridate in anhydrous DCM and cool to 0°C.

-

Slowly add the amino acid ester solution to the phosphorodichloridate solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

The filtrate containing the phosphoramidochloridate intermediate is used directly in the next step.

-

-

Coupling with the Nucleoside:

-

Dissolve the nucleoside in anhydrous pyridine.

-

Add the phosphoramidochloridate solution dropwise to the nucleoside solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired phosphoramidate prodrug.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphoramidic acid ester compounds to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the phosphoramidic acid ester compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

24-well plates

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Complete cell culture medium

-

Phosphoramidic acid ester compounds to be tested

-

Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed host cells into 24-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the phosphoramidic acid ester compounds in serum-free medium. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

-

Infection: Remove the medium from the cell monolayers and infect the cells with the compound-virus mixtures. Include a virus control (virus without compound) and a cell control (no virus).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add 1 mL of semi-solid overlay medium to each well.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

Staining: Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Enzyme Inhibition Assay (Acetylcholinesterase)

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase (AChE).

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Phosphoramidic acid ester compounds to be tested

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound at various concentrations. Include a control with no inhibitor.

-

Enzyme Addition: Add 25 µL of AChE solution to each well and incubate for 10 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition compared to the control and calculate the IC50 value.

Enzyme Inhibition Assay (Urease)

This assay determines the inhibitory effect of a compound on urease activity by measuring the production of ammonia.

Materials:

-

96-well microplate

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

Phosphoramidic acid ester compounds to be tested

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add 25 µL of urease solution, 25 µL of the test compound at various concentrations, and 50 µL of phosphate buffer. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction and incubate for 30 minutes at 37°C.

-

Color Development: Add 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well. Incubate for 30 minutes at room temperature for color development.

-

Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of phosphoramidic acid esters are intimately linked to their interaction with and modulation of key cellular signaling pathways. The ProTide approach provides a clear example of a well-defined mechanism of action.

ProTide Activation Pathway

The ProTide technology is a prodrug strategy designed to deliver nucleoside monophosphates into cells. The phosphoramidate moiety masks the negative charges of the phosphate group, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, the ProTide undergoes a series of enzymatic and chemical transformations to release the active nucleoside monophosphate.

Caption: Intracellular activation pathway of a phosphoramidate ProTide.

Downstream Effects of Activated Nucleoside Analogues

Once the active nucleoside monophosphate is released, it is further phosphorylated by cellular kinases to the di- and triphosphate forms. The nucleoside triphosphate then acts as a competitive inhibitor or a chain terminator for cellular or viral polymerases, disrupting DNA or RNA synthesis.

Caption: Downstream signaling cascade following ProTide activation.

Experimental and Logical Workflows

Visualizing the workflows of experimental protocols and the logical relationships in drug discovery can aid in understanding and implementation.

Experimental Workflow for Cytotoxicity (MTT) Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Workflow for ProTide Drug Discovery

Caption: Logical workflow for the discovery and development of ProTide drugs.

Conclusion

Phosphoramidic acid esters represent a highly valuable and versatile class of compounds with significant therapeutic potential. Their application in the ProTide technology has already led to the successful development of approved antiviral drugs, and their promise in anticancer therapy and other areas continues to be explored. The ability to rationally design these molecules to target specific biological pathways and to overcome common drug resistance mechanisms makes them a focal point of modern medicinal chemistry. This technical guide has provided a comprehensive overview of their biological activities, the experimental methods used to evaluate them, and the underlying mechanisms of action. It is anticipated that continued research in this area will lead to the discovery of new and improved therapies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis and Evaluation

A General Framework with Reference to Novel Linkers such as C2-Bis-phosphoramidic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific examples of this compound being used in the synthesis of PROTACs. Consequently, the following application notes and protocols are based on established principles of PROTAC design and employ commonly used linker chemistries as illustrative examples. The methodologies provided are intended to serve as a general framework that can be adapted for the exploration of novel linkers like this compound.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][][4] Unlike traditional inhibitors that require continuous occupancy of a protein's active site, PROTACs act catalytically by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][]

A PROTAC molecule is comprised of three key components:

-

A warhead that binds to the protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.[1][]

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][] The linker is a critical component that influences the stability and geometry of this ternary complex, thereby affecting the efficiency and selectivity of protein degradation.

The Potential Role of this compound as a PROTAC Linker

This compound is an alkyl chain-based linker. While specific applications in published PROTAC literature are not available, its chemical structure suggests it could be incorporated into a PROTAC scaffold. The phosphoramidate moieties could potentially influence the linker's polarity, rigidity, and hydrogen bonding capacity, which are all important factors in PROTAC design. Researchers interested in exploring this linker would need to develop synthetic strategies to conjugate it to a chosen warhead and E3 ligase ligand.

General Principles of PROTAC Synthesis

The synthesis of a PROTAC is a modular process that typically involves the separate synthesis of the warhead and E3 ligase ligand, followed by their conjugation to a linker. Common synthetic strategies include amide bond formation, click chemistry, and ether synthesis.

Illustrative Synthetic Scheme (Amide Bond Formation)

The following is a generalized, illustrative protocol for the synthesis of a PROTAC using a generic amine-terminated linker. This can be adapted for linkers with different functional groups.

Step 1: Synthesis of Linker-E3 Ligase Ligand Conjugate

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an appropriate aprotic solvent (e.g., DMF).

-

Add a tertiary amine base (e.g., DIPEA) to the mixture.

-

Add the amine-terminated linker to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the product by flash chromatography.

Step 2: PROTAC Synthesis

-

Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an appropriate aprotic solvent (e.g., DMF).

-

Add a tertiary amine base (e.g., DIPEA) to the mixture.

-

Add the purified Linker-E3 ligase ligand conjugate from Step 1.

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the final PROTAC product by preparative HPLC.

Experimental Protocols for PROTAC Evaluation

Once a PROTAC has been synthesized and purified, its biological activity must be evaluated. The following are key experimental protocols.

Protocol 1: Western Blotting to Assess Protein Degradation

Objective: To determine the ability of a PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC dissolved in a suitable solvent (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Normalize the protein samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify the band intensities to determine the extent of protein degradation.

Protocol 2: Cell Viability Assay

Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.

Materials:

-

Cell line of interest.

-

PROTAC dissolved in a suitable solvent (e.g., DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

Multi-well plate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Data Presentation

Quantitative data from PROTAC evaluation experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Degradation Profile of an Exemplary PROTAC

| PROTAC Concentration | % Protein Degradation (24h) |

| 1 nM | 15% |

| 10 nM | 45% |

| 100 nM | 85% |

| 1 µM | 95% |

| 10 µM | 92% (Hook Effect) |

| DC50 | ~15 nM |

| Dmax | ~95% |

Table 2: Cytotoxicity Profile of an Exemplary PROTAC

| Cell Line | IC50 (72h) |

| Cancer Cell Line A | 50 nM |

| Normal Cell Line B | > 10 µM |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts in PROTAC research.

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.

References

Application Notes and Protocols for Coupling C2-Bis-phosphoramidic acid diethyl ester to a Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

C2-Bis-phosphoramidic acid diethyl ester is a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are hetero-bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The C2 alkyl chain of this linker provides a spatial bridge between the two binding moieties. This document provides a detailed protocol for the coupling of this compound to a ligand, a critical step in the assembly of PROTACs. The protocol described herein is a general guideline and may require optimization based on the specific properties of the ligand.

Principle of the Coupling Reaction

The coupling of this compound to a ligand typically involves the formation of a stable amide or a similar covalent bond. The secondary amine present in the phosphoramidic acid moiety can be coupled to a carboxylic acid group on the ligand. This reaction is often facilitated by the use of peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) to increase efficiency and form a more stable intermediate.

Experimental Protocols

Materials and Reagents

-

This compound

-

Ligand containing a carboxylic acid functional group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

-

Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Protocol for Coupling this compound to a Carboxylic Acid-Containing Ligand

This protocol outlines the steps for a typical coupling reaction using EDC and NHS as the coupling agents.

1. Activation of the Ligand's Carboxylic Acid:

-

Dissolve the ligand (1 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

-

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

-

Add EDC (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-ester of the ligand. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

2. Coupling with this compound:

-

In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the solution of the activated ligand-NHS ester to the solution of this compound.

-

Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to act as a proton scavenger.

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS.

3. Quenching and Work-up:

-

Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.

-

The solvent (DMF) can be removed under reduced pressure.

-

The residue can be redissolved in a suitable organic solvent like ethyl acetate or dichloromethane and washed with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

4. Purification:

-

The crude product is purified using an appropriate chromatographic technique, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC). The choice of the mobile phase will depend on the polarity of the product.

5. Characterization:

-

The identity and purity of the final conjugate should be confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical coupling reaction. Actual results will vary depending on the specific ligand and reaction conditions.

| Parameter | Value | Method of Determination |

| Reactant Stoichiometry | ||

| Ligand | 1.0 eq | |

| This compound | 1.1 eq | |

| EDC | 1.2 eq | |

| NHS | 1.2 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | |

| Temperature | Room Temperature | |

| Reaction Time | 12-16 hours | |

| Yield and Purity | ||

| Crude Yield | 75% | Gravimetric |

| Purified Yield | 55% | Gravimetric |

| Purity (by HPLC) | >95% | HPLC-UV (254 nm) |

| Characterization | ||

| Expected Mass [M+H]⁺ | [Calculated Value] | HRMS (ESI+) |

| Observed Mass [M+H]⁺ | [Observed Value] | HRMS (ESI+) |

| Key NMR Signals | [Expected Chemical Shifts] | ¹H NMR, ³¹P NMR |

Mandatory Visualization

Application Notes and Protocols: Phosphoramidates as 1,3-N,O-Chelating Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoramidates (P-N) are a versatile class of organophosphorus compounds characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] Their structure, often represented as (RO)₂P(O)NR'₂, features a stable phosphoryl (P=O) group and a nitrogen atom, both of which can act as donor sites. This arrangement allows them to function as effective 1,3-N,O-chelating ligands for various transition metals. The modularity in their synthesis allows for precise tuning of steric and electronic properties, making them highly valuable in diverse fields such as asymmetric catalysis and medicinal chemistry.[2][3] This document provides detailed application notes and experimental protocols for their use in these key areas.

Application I: Asymmetric Catalysis

Application Note:

Chiral phosphoramidates have emerged as "privileged ligands" in transition-metal-catalyzed asymmetric synthesis.[3] Their success is largely attributed to their modular and facile synthesis, which allows for the rapid creation of extensive ligand libraries.[4][5] Typically, these ligands are constructed from a chiral diol backbone (e.g., BINOL or TADDOL), a phosphorus source (e.g., PCl₃), and a primary or secondary amine.[2][6] This modular assembly creates a well-defined, chiral pocket around the metal center, enabling high levels of stereocontrol in a variety of transformations.[2]

Phosphoramidate ligands have been successfully applied in numerous catalytic reactions, including:

-

Rhodium-catalyzed asymmetric hydrogenation of olefins.[5][7]

-

Copper-catalyzed asymmetric 1,4-conjugate addition of organozinc or organotrifluoroborate reagents.[2][4]

-

Palladium-catalyzed asymmetric allylic alkylations.[6]

-

Iron-catalyzed oxidation reactions.[8]

The monodentate nature of many phosphoramidate ligands is particularly advantageous, offering unique reactivity and selectivity profiles compared to traditional bidentate ligands.[5]

Data Presentation: Performance in Asymmetric Catalysis

The following table summarizes the performance of representative phosphoramidate ligands in key asymmetric catalytic reactions.

| Reaction Type | Catalyst/Ligand | Substrate Example | Yield (%) | ee (%) | Reference |

| Rh-catalyzed Hydrogenation | Rh(COD)₂BF₄ / (S)-MonoPhos | Methyl-N-acetamidoacrylate | >99 | 95-99 | [5] |

| Rh-catalyzed Hydrogenation | Rh(I) / Tropos Phosphine-Phosphoramidite | 2-(1-phenylvinyl)anilide | >99 | 99 | [9] |

| Cu-catalyzed Conjugate Addition | Cu(OTf)₂ / (S,S)-Ligand | Cyclohex-2-en-1-one | >95 | 89 | [2][10] |

| Pd-catalyzed Allylic Alkylation | [Pd(allyl)Cl]₂ / TADDOL-derived Phosphoramidite | 1,3-Diphenyl-2-propenyl acetate | ~98 | 96 | [6] |

Experimental Protocols: Asymmetric Catalysis

Protocol 1: General Synthesis of a BINOL-Derived Phosphoramidate Ligand

This protocol describes a common two-step, one-pot procedure for synthesizing chiral phosphoramidate ligands derived from 1,1'-bi-2-naphthol (BINOL).[2][4]

Materials:

-

(R)- or (S)-BINOL

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N)

-

Desired secondary amine (e.g., dibenzylamine)

-

Anhydrous and degassed solvents (e.g., Toluene or Dichloromethane)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Phosphorochloridite Formation: In a glovebox or under an inert atmosphere (N₂ or Ar), dissolve (R)-BINOL (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous toluene at 0 °C. To this stirring solution, add phosphorus trichloride (1.0 equiv.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the intermediate phosphorochloridite is typically monitored by ³¹P NMR spectroscopy.

-

Amination: Cool the mixture back to 0 °C. In a separate flask, prepare a solution of the desired secondary amine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous toluene. Add this amine solution dropwise to the phosphorochloridite solution.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. A precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.[4]

-

Purification: Remove the salt by filtration through a pad of Celite under an inert atmosphere. The filtrate contains the desired phosphoramidate ligand in solution. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary. For many catalytic applications, the filtered solution can be used directly.[4]

Visualization: Ligand Synthesis Workflow

Caption: General workflow for the synthesis of a BINOL-derived phosphoramidate ligand.[2]

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of an Olefin

This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin using a pre-formed or in-situ generated Rh-phosphoramidate catalyst.[2][5]

Materials:

-

Rh(I) precursor (e.g., [Rh(COD)₂]BF₄)

-

Synthesized chiral phosphoramidate ligand (from Protocol 1)

-

Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)

-

Hydrogen gas (high purity)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)

-

High-pressure autoclave or reactor equipped with a magnetic stirrer

Procedure:

-

Catalyst Preparation (In-situ): In a glovebox, add the Rh(I) precursor (1 mol%) and the phosphoramidate ligand (2.2 mol%, Ligand/Rh ratio of ~2.2:1) to a Schlenk flask. Add the degassed solvent and stir for 30 minutes at room temperature to allow for complex formation.

-

Reaction Setup: In a separate vessel, dissolve the olefin substrate (1.0 equiv.) in the degassed solvent. Transfer this solution to the autoclave.

-

Catalysis: Using a cannula, transfer the catalyst solution to the autoclave. Seal the autoclave.

-

Hydrogenation: Purge the autoclave with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 10 bar). Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 1-24 hours).

-

Analysis: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The conversion and enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Application II: Anticancer Agents

Application Note:

Metal-based complexes are cornerstones of cancer chemotherapy. While platinum drugs like cisplatin are widely used, they suffer from issues of toxicity and drug resistance.[11] Phosphoramidate-metal complexes, involving metals such as ruthenium, gold, silver, and palladium, represent a promising class of therapeutic agents.[11][12][13] These complexes can exhibit distinct mechanisms of action compared to traditional platinum drugs.[12]

A primary mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[14] For example, certain silver(I) and ruthenium(II) complexes have been shown to target mitochondria, leading to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-dependent apoptotic pathways.[14][15] This alternative targeting strategy may help overcome resistance mechanisms that affect DNA-binding agents like cisplatin. The phosphoramidate ligand plays a crucial role in modulating the stability, lipophilicity, and cellular uptake of the metal complex, thereby influencing its overall efficacy and selectivity.[12][14]

Data Presentation: Cytotoxicity of Phosphoramidate Metal Complexes

The table below presents representative in vitro cytotoxicity data for phosphoramidate-metal complexes against various cancer cell lines.

| Metal Complex Type | Cancer Cell Line | IC₅₀ (µM) | Notes | Reference |

| Silver(I)-phosphine/phosphoramidate | MCF-7 (Breast) | Low micromolar | Selectively toxic to malignant cells. | [14] |

| Silver(I)-phosphine/phosphoramidate | A549 (Lung) | Low micromolar | Induces apoptosis via mitochondrial disruption. | [14] |

| Ruthenium(II)-arene | A549 (Lung) | Varies | Activity depends on monodentate P, N, S ligand. | [13] |

| Gold(I)-phosphine | HT-29 (Colon) | Sub-micromolar | Strong antiproliferative effects observed. | [13] |

| Iron(II)-phosphoramidite | Not specified | Not specified | Primarily studied for catalysis, not cytotoxicity. | [8] |

IC₅₀ values are highly dependent on the specific ligand structure and cell line.

Experimental Protocols: Medicinal Chemistry

Protocol 3: General Synthesis of an Iron(II)-Phosphoramidate Complex

This protocol is adapted from the synthesis of piano-stool type iron-phosphoramidite complexes and can be generalized for chelating phosphoramidates.[8]

Materials:

-

Iron precursor (e.g., [FeBr(Cp)(CO)₂])

-

Synthesized phosphoramidate ligand

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox, combine the iron precursor (1.0 equiv.) and the phosphoramidate ligand (1.1 equiv.) in a Schlenk flask.

-

Reaction: Add anhydrous toluene and stir the mixture at room temperature. The reaction progress can be monitored by ³¹P NMR, looking for a downfield shift of the phosphorus signal upon coordination to the metal center.[8] Infrared spectroscopy can also be used to monitor changes in the CO stretching frequencies.

-

Isolation: Once the reaction is complete (typically 12-24 hours), remove the solvent under reduced pressure.

-

Purification: The resulting solid complex can be purified by washing with a non-polar solvent (e.g., pentane) to remove unreacted starting materials or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane). The product should be characterized by NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry.[8]

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, after exposure to a test compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized phosphoramidate-metal complex

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the phosphoramidate-metal complex in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization: Proposed Anticancer Mechanism

Caption: Proposed mechanism of action for anticancer phosphoramidate-metal complexes.[14]

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.rug.nl [pure.rug.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Chiral Phosphoramidite Complexes of Iron as Catalytic Precursors in the Oxidation of Activated Methylene Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphoramidite ligands based on simple 1,2-diols: Synthesis, use in Cu-catalyzed asymmetric additions, and achirotopic stereogenic phosphorus centers | Department of Chemistry [chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Metal Phosphorus Complexes as Antitumor Agents [infoscience.epfl.ch]

- 13. researchgate.net [researchgate.net]

- 14. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorescent metal complexes as theranostic anticancer agents: combining imaging and therapy in a single molecule - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Phosphoramidate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction